Alliarinoside
Description
Historical Perspective of Alliarinoside Discovery and Characterization
This compound was first isolated from the foliage of Alliaria petiolata. acs.org The initial research was driven by the observation that extracts from the plant inhibited the feeding of early instar larvae of the butterfly Pieris napi oleracea. acs.org This led to the isolation of the active compound, which was named this compound. acs.org
The structure of this compound was determined to be (2Z)-4-(β-D-glucopyranosyloxy)-2-butenenitrile through spectroscopic methods. acs.org Its molecular formula is C10H15NO6. acs.orgnih.gov The structural assignment was later confirmed by chemical synthesis. acs.orgnih.gov Early research established this compound as a feeding deterrent, highlighting its role in the chemical defense of A. petiolata against herbivores that are not adapted to glucosinolates. nih.govresearchgate.net Further studies have investigated its seasonal and populational variations in the plant. nih.gov
Overview of Key Academic Research Domains Related to this compound
Research on this compound is primarily concentrated in the fields of chemical ecology, plant biochemistry, and evolutionary biology. A significant area of investigation is its biosynthesis and its evolutionary relationship with glucosinolate metabolism. frontiersin.orgnih.govnih.govdntb.gov.ua Studies have shown that both this compound and the glucosinolate sinigrin (B192396), also found in A. petiolata, are biosynthesized from the amino acid methionine. frontiersin.orgnih.govresearchgate.net However, the biosynthetic pathway for this compound does not diverge from the sinigrin pathway at the oxime level, which is the common route for hydroxynitrile glucoside biosynthesis. frontiersin.orgnih.gov Instead, it is proposed that the this compound pathway evolved from the glucosinolate pathway, possibly involving enzymes typically associated with the secondary modification of glucosinolates. nih.govdntb.gov.ua
Another key research domain is the ecological role of this compound. This includes its function as a defense compound against herbivores, particularly those adapted to glucosinolates. nih.govresearchgate.netnih.gov The presence of this compound alongside glucosinolates in A. petiolata is seen as a "second line of defense". nih.gov Research also explores the allelopathic properties of this compound, where it may inhibit the growth of competing plants and affect soil microbial communities. researchgate.netwisconsin.edu Furthermore, the chemical synthesis of this compound has been a focus, enabling more detailed biological and ecological studies. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H15NO6 | acs.orgnih.gov |
| Appearance | Hygroscopic, gummy, and transparent material | acs.org |
| Solubility | Highly water-soluble | acs.org |
| Chemical Name | (2Z)-4-(β-D-glucopyranosyloxy)-2-butenenitrile | acs.org |
Key Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Biosynthesis | This compound is biosynthesized from the amino acid methionine. | frontiersin.orgnih.govresearchgate.net |
| Evolutionary Origin | The biosynthetic pathway of this compound is thought to have evolved from the glucosinolate pathway. | nih.govdntb.gov.ua |
| Biological Activity | Acts as a feeding deterrent to non-adapted insect larvae, such as Pieris napi oleracea. | acs.org |
| Ecological Role | Functions as a "second line of defense" in Alliaria petiolata against herbivores. | nih.gov |
| Allelopathy | Considered an allelochemical that may inhibit competing plant species. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO6 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(Z)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C10H15NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h1-2,6-10,12-15H,4-5H2/b2-1-/t6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
JCBRWHGFOXGWGX-ULFQOSQLSA-N |
Isomeric SMILES |
C(/C=C\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C=CC#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
(2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile alliarinoside |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Alliarinoside
Intraspecific and Interspecific Variation in Alliarinoside Content
Significant variation in the concentration of this compound has been observed within the Alliaria petiolata species. This intraspecific variation is influenced by several factors, including the plant's geographic origin, developmental stage, and local environmental conditions. bioone.orgoup.com
Research comparing native European populations and invasive North American populations of garlic mustard has revealed differences in their chemical profiles. North American populations have been found to exhibit more variable amounts of this compound compared to their European counterparts. usda.gov This variability may be a factor in the plant's invasive success.
Factors contributing to this variation include:
Genetic Population Differences : Studies have demonstrated that genetic divergence between populations contributes to the varying levels of this compound in the leaves. researchgate.net
Environmental Conditions : The bioactive chemistry of Alliaria petiolata can change in response to different environmental factors. bioone.orgoup.com
Seasonality : The concentration of this compound within the plant is not static throughout its life cycle and can vary with the seasons. bioone.orgoup.comcabidigitallibrary.org
The table below illustrates the variation in this compound content found in different populations of Alliaria petiolata.
| Population Origin | Relative this compound Content (Mean) | Range of Variation | Source |
| North America | Higher variability | Wide | usda.gov |
| Europe | Lower variability | Narrow | usda.gov |
Tissue-Specific Localization and Developmental Regulation of this compound Production
This compound is not uniformly distributed throughout the Alliaria petiolata plant. The compound has been identified in both the roots and leaves. bioone.org The production and accumulation of this compound are also subject to developmental regulation, meaning its concentration can change as the plant grows and progresses through its biennial life cycle. researchgate.net For instance, seasonal variations imply that levels in the leaves and other tissues fluctuate between the first-year rosette stage and the second-year flowering stage. oup.comcabidigitallibrary.org This regulated production suggests that the plant allocates resources for chemical defense in a strategic manner, possibly concentrating the compound in the most vulnerable or valuable tissues at specific times.
Co-occurrence and Interrelationship with Other Specialized Plant Metabolites
A distinctive feature of Alliaria petiolata is its production of this compound alongside a suite of other secondary metabolites, particularly glucosinolates. nih.govbioone.org
Glucosinolates : The most prominent glucosinolate in garlic mustard is sinigrin (B192396). researchgate.netbioone.org this compound and sinigrin share a common biosynthetic precursor, the amino acid methionine. frontiersin.org This shared origin is a rare example of a plant diversifying its chemical defenses from a single metabolic pathway. nih.govfrontiersin.org While sinigrin is effective against a wide range of generalist herbivores, this compound is thought to provide resistance against specialist herbivores that are adapted to feed on plants containing glucosinolates. researchgate.netfrontiersin.org
Flavonoids : Garlic mustard also produces various flavonoids and their glycosidic derivatives. bioone.org One such compound found to co-occur with this compound is the flavone glycoside, isovitexin 6″-O-B-D-glucopyranoside. usda.gov
The co-occurrence of these compounds creates a complex chemical signature that influences the plant's interactions with herbivores, microbes, and competing plants. researchgate.net The biosynthesis of this compound from a pathway shared with glucosinolates is a significant example of metabolic evolution, allowing the plant to produce a diversified defense portfolio. nih.gov
Elucidation of Alliarinoside Biosynthesis and Metabolic Pathways
Identification of Primary Precursors and Amino Acid Origins (e.g., Methionine)
Research has definitively established that the amino acid methionine serves as the primary precursor for the biosynthesis of alliarinoside. frontiersin.orgnih.govresearchgate.netresearchgate.net This was demonstrated through labeling studies where [UL-¹⁴C]-methionine was administered to excised leaves of A. petiolata. frontiersin.orgresearchgate.net The results showed the incorporation of the radiolabel into both this compound and the co-occurring glucosinolate, sinigrin (B192396) , confirming their shared metabolic origin from methionine. frontiersin.orgresearchgate.net Methionine itself is derived from the aspartic acid pathway. frontiersin.orgnih.gov
Interestingly, this compound is the only known hydroxynitrile glucoside to be derived from methionine, as others typically originate from amino acids such as valine, leucine, isoleucine, phenylalanine, and tyrosine. nih.gov This unique origin underscores the novelty of its biosynthetic route.
Characterization of Enzymatic Steps and Key Metabolic Intermediates
The biosynthetic pathway of this compound is atypical for hydroxynitrile glucosides. Initially, it was hypothesized that its pathway would bifurcate from the sinigrin pathway at the level of a shared oxime intermediate. frontiersin.orgnih.gov However, experimental evidence has refuted this, indicating a more complex and novel mechanism. frontiersin.orgnih.govresearchgate.net
The current understanding is that the aglucone of this compound, (Z)-4-hydroxy-2-butenenitrile, is derived from the degradation of sinigrin. frontiersin.orgnih.govresearchgate.net This was confirmed in experiments with crude extracts of A. petiolata, where the addition of sinigrin led to the formation of the this compound aglucone. frontiersin.org
The precise enzymatic steps involved in the conversion of sinigrin to the this compound aglucone are still under investigation, but several key intermediates and potential enzymatic activities have been proposed. Sinigrin degradation can yield several products, including 3-butenenitrile (B123554) and 3,4-epithiobutanenitrile, which are considered structurally likely precursors to the this compound aglucon. frontiersin.orgnih.gov
Cytochrome P450 monooxygenases (CYPs) are strongly implicated in the formation of this compound, specifically in the hydroxylation of a nitrile intermediate. frontiersin.orgnih.govdntb.gov.ua In the biosynthesis of other hydroxynitrile glucosides, CYPs, often from the CYP71 family, are responsible for converting an oxime to a nitrile and then hydroxylating it. frontiersin.orgnih.gov While the this compound pathway does not proceed via an oxime intermediate in the same manner, a P450-catalyzed hydroxylation step is considered crucial. frontiersin.orgnih.gov It is hypothesized that a CYP enzyme acts on a sinigrin-derived nitrile precursor to introduce the hydroxyl group, forming the aglucone (Z)-4-hydroxy-2-butenenitrile. frontiersin.org However, the specific CYP enzyme responsible for this reaction in A. petiolata has not yet been identified. frontiersin.orgnih.gov
The final step in the biosynthesis of this compound is the glycosylation of its aglucone, (Z)-4-hydroxy-2-butenenitrile. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) . frontiersin.orgresearchgate.net UGTs are a large family of enzymes that transfer a glucose moiety from UDP-glucose to a wide range of acceptor molecules, including the hydroxynitrile aglucone of this compound. sigmaaldrich.comnih.govglycoforum.gr.jpnih.gov The specific UGT involved in this compound biosynthesis has not been isolated and characterized, but its activity is essential for the formation of the final, stable glucoside. frontiersin.org
Interconnectivity with Glucosinolate Biosynthetic and Degradation Pathways (e.g., Sinigrin Metabolism)
The biosynthesis of this compound is intricately linked to the metabolism of sinigrin , an allyl glucosinolate. frontiersin.orgnih.govresearchgate.net Both compounds share methionine as a precursor. frontiersin.orgresearchgate.net However, contrary to typical hydroxynitrile glucoside pathways, this compound biosynthesis does not simply branch off from the glucosinolate pathway. Instead, it appears to be a downstream extension of sinigrin degradation. frontiersin.orgnih.govresearchgate.net
Upon tissue damage, sinigrin is hydrolyzed by the enzyme myrosinase, leading to the formation of various products, including isothiocyanates, nitriles, and thiocyanates. frontiersin.orgresearchgate.netnih.gov It is from this pool of sinigrin degradation products that the precursor for this compound is drawn. frontiersin.orgnih.gov Specifically, the this compound aglucone is formed from sinigrin metabolism. frontiersin.org This represents a significant deviation from established biosynthetic paradigms and highlights a unique metabolic innovation in A. petiolata.
Hypothesized Mechanisms of Pathway Evolution (e.g., Convergent Evolution of Hydroxynitrile Glucoside Biosynthesis)
The novel biosynthetic pathway of this compound is considered a prime example of convergent evolution . frontiersin.orgnih.govresearchgate.netresearchgate.net This is because A. petiolata has evolved the ability to produce a hydroxynitrile glucoside through a different biochemical route than other plants that synthesize similar compounds. frontiersin.orgnih.govresearchgate.net Instead of evolving a distinct pathway from an amino acid precursor that parallels the glucosinolate pathway, A. petiolata has repurposed its existing glucosinolate metabolic machinery. frontiersin.orgnih.gov
It is hypothesized that the evolution of this pathway involved the recruitment of existing enzymes, such as cytochrome P450s and glucosyltransferases, to act on novel substrates derived from sinigrin degradation. nih.govdntb.gov.ua This evolutionary strategy may have provided a selective advantage to the plant, allowing for the production of a novel defensive compound that is effective against herbivores and pathogens that have adapted to glucosinolates. frontiersin.orgnih.gov The evolution of the this compound pathway from the ancestral glucosinolate pathway is a fascinating case study in the emergence of metabolic novelty in plants. nih.govdntb.gov.ua
Comparative Biosynthetic Analyses Across this compound-Producing Species
Currently, Alliaria petiolata is the only plant species in which the presence and biosynthesis of this compound have been extensively studied and confirmed. frontiersin.orgnih.govresearchgate.netdntb.gov.uabioone.org While other novel hydroxynitrile glucosides have been identified in other species, the specific structure of this compound appears to be unique to garlic mustard. bioone.org As a result, comparative biosynthetic analyses across different this compound-producing species are not yet possible. Future research may uncover other species that synthesize this compound, which would provide valuable insights into the evolutionary origins and potential variations of its biosynthetic pathway.
Chemical Synthesis and Advanced Derivatization Methodologies for Alliarinoside
Total Synthesis Strategies for Alliarinoside and its Stereoisomers
The definitive structure of this compound, (2Z)-4-(β-D-glucopyranosyloxy)-2-butenenitrile, was confirmed through total synthesis. researchgate.net Early synthetic efforts often resulted in mixtures of the (2Z) and (2E) geometric isomers, which required separation. researchgate.net
A notable advancement in the stereoselective synthesis of this compound involves a catalytic stereoretentive cross-metathesis reaction. This strategy begins with commercially available starting materials, glycosyl bromide and an allylic alcohol, to produce the peracetylated form of this compound. researchgate.net This route is significant for yielding the desired (Z)-isomer with high selectivity (>98:2 Z:E), a substantial improvement over previous Horner-Wadsworth-Emmons-type approaches that typically yield nearly equal mixtures of isomers. researchgate.net The final step involves deacetylation to afford the natural product. researchgate.net
The synthesis of stereoisomers is fundamental for understanding the structural requirements of its biological activity. The (2E) isomer of peracetylated this compound has also been synthesized for comparative studies. researchgate.net The general approach for synthesizing β-glycosides, such as this compound, often involves the reaction of an acetylated glycosyl bromide with an appropriate alcohol in the presence of a promoter like mercuric cyanide, followed by deacetylation. researchgate.net
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Key Reaction | Stereoselectivity | Overall Yield | Notes |
| Horner-Wadsworth-Emmons | Olefination | Low (near 1:1 Z:E) | Not specified | Requires chromatographic separation of isomers. researchgate.net |
| Catalytic Cross-Metathesis | Ruthenium-catalyzed metathesis | High (>98:2 Z:E) | 39% (peracetate) | Provides excellent control over olefin geometry. researchgate.net |
Semi-Synthetic Routes and Analog Preparation for Structure-Activity Relationship Studies
Semi-synthesis and the preparation of analogs are pivotal for probing the structure-activity relationships (SAR) of bioactive molecules. nih.govchemrxiv.org For this compound, this involves modifying its core structure to determine which functional groups are essential for its activity. While specific, extensive SAR studies on a wide range of this compound analogs are not widely documented in the provided results, the principles of such studies are well-established. mdpi.comrsc.org
Analog preparation would typically involve several strategies:
Modification of the Glycosidic Moiety: Replacing the glucose unit with other sugars (e.g., xylose, galactose) or removing it entirely to assess the role of the sugar in solubility, stability, and receptor binding.
Alteration of the Aglycone:
Modifying the nitrile group (e.g., reduction to an amine, hydrolysis to a carboxylic acid) to understand its electronic and steric importance.
Changing the stereochemistry or saturation of the double bond (as seen with the synthesis of the E-isomer) to evaluate the impact of the aglycone's shape. researchgate.net
Varying the length of the carbon chain to probe the spatial limits of a potential binding site.
These synthetic efforts are crucial because structural modifications can lead to significant changes in biological activity, as seen in studies of other natural products where even minor changes, like the removal of a methyl group or reduction of a double bond, can greatly alter potency. chemrxiv.org The goal of these studies is to build a quantitative understanding of how chemical structure correlates with biological function. mdpi.com
Development of Derivatization Protocols for Analytical and Mechanistic Investigations
Chemical derivatization is a technique used to modify a compound to enhance its analytical detection or to create chemical probes for mechanistic studies. researchgate.netnih.gov For a molecule like this compound, which lacks a strong chromophore for UV detection, derivatization can be essential for sensitive quantification in complex matrices via techniques like High-Performance Liquid Chromatography (HPLC). nih.govwelch-us.com
Derivatization for Analytical Purposes: The primary goal of analytical derivatization is to attach a label or "tag" to the analyte that improves its detectability. researchgate.net
Fluorogenic Labeling: Reagents like dansyl chloride or fluorescamine (B152294) could be used to react with the hydroxyl groups of the glucose moiety in this compound. This introduces a highly fluorescent tag, allowing for very sensitive detection using a fluorescence detector. researchgate.netddtjournal.com
Chromophoric Labeling: To enhance UV-Vis detection, a reagent containing a chromophore, such as benzoyl chloride, could be used to esterify the hydroxyl groups. researchgate.net
Mass Spectrometry Enhancement: Derivatization can improve ionization efficiency in mass spectrometry (MS). For neutral molecules, introducing a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) or a group that is easily protonated (e.g., an amine) can significantly boost the signal in ESI-MS. nih.govddtjournal.com
Table 2: Potential Derivatization Reagents for this compound Analysis
| Functional Group Target | Derivatization Reagent | Purpose | Detection Method |
| Hydroxyl (-OH) | Dansyl Chloride | Introduce fluorescent tag | Fluorescence Detection ddtjournal.com |
| Hydroxyl (-OH) | Benzoyl Chloride | Introduce UV-active tag | UV-Vis Detection researchgate.net |
| Carbonyl (after oxidation) | Hydroxylamine | Enhance ionization | Mass Spectrometry (MS) ddtjournal.com |
Derivatization for Mechanistic Investigations: Chemical probes are small molecules, often derivatives of a bioactive compound, designed to investigate a biological system. rjpbr.compromega.com.au By modifying this compound to create such probes, researchers could investigate its molecular targets and mechanism of action.
Affinity Probes: A reactive group (e.g., an epoxide or an alkyl halide) could be incorporated into an this compound analog. This probe could then covalently bind to its biological target, allowing for identification and characterization of the target protein.
Reporter-Tagged Probes: An this compound analog could be synthesized with a tag (e.g., biotin (B1667282) or a fluorescent dye) attached via a linker. This allows for the visualization or isolation of the target to which the probe binds.
These derivatization strategies are fundamental tools that bridge the gap between synthetic chemistry and chemical biology, enabling a deeper understanding of the functional role of natural products like this compound.
Mechanistic Investigations of Alliarinoside Biological Activities in Non Human Systems
Role in Plant Defense Against Herbivorous Insects
Alliaria petiolata is noted for its resistance to many insect herbivores, including those that have adapted to the typical glucosinolate defenses of cruciferous plants. umces.edunih.gov Alliarinoside has been identified as a key component of this enhanced defense, acting as a novel chemical weapon against specialized herbivores. nih.govelifesciences.org
This compound exhibits potent antifeedant and feeding deterrent properties, which prevent or reduce consumption of plant tissues by insects. nih.govmdpi.comwikipedia.org Studies have shown that it strongly inhibits feeding by certain insect larvae. umces.edunih.gov For instance, in bioassays with the native North American butterfly, Pieris napi oleracea, this compound was found to be a powerful feeding inhibitor for the early (first) instar larvae. umces.edunih.gov
Interestingly, the mechanism of action appears to be distinct from that of other deterrents found in the same plant. Research suggests that this compound functions through a post-ingestive feedback mechanism, where the negative effects are realized after the insect has already consumed a small amount of the tissue. umces.edu This contrasts with gustatory deterrents that are perceived by taste receptors on the insect's mouthparts before significant feeding occurs. umces.edu This dual-barrier approach, where different compounds target different larval stages through different mechanisms, provides a robust defense for Alliaria petiolata. umces.edunih.gov
The consumption of this compound has a significant negative impact on the development and survival of susceptible insect larvae. Although adult butterflies like Pieris napi oleracea and the rare Pieris virginiensis may oviposit on Alliaria petiolata, their larvae are often unable to survive. umces.eduunc.eduresearchgate.net this compound is considered a primary driver of this larval mortality. researchgate.net
Experiments where this compound was applied to otherwise acceptable host plant leaves demonstrated its direct and severe effects. For newly hatched P. virginiensis caterpillars, exposure to this compound led to a sharp reduction in survival. researchgate.net Similarly, studies found that key metabolites from A. petiolata, including this compound, negatively affected larval survival, leaf consumption, and larval mass, with the effects of this compound being particularly severe. researchgate.net This lethal effect on larvae after they hatch on the plant exemplifies an "evolutionary trap," where a plant that is attractive for egg-laying is unsuitable for larval development. unc.eduresearchgate.net
| Insect Species | Larval Stage | Observed Effect of this compound | Reference |
|---|---|---|---|
| Pieris napi oleracea (Native American butterfly) | First Instars | Strong feeding inhibition; post-ingestive feedback. | umces.edunih.gov |
| Pieris napi oleracea (Native American butterfly) | Late Instars | Little to no effect. | umces.edunih.gov |
| Pieris virginiensis (West Virginia White butterfly) | Neonate/Young Instars | Severely reduced survival; primary driver of mortality. | unc.eduresearchgate.netresearchgate.net |
| Anthocharis midea (Falcate Orangetip) | Larvae | Inability to survive on A. petiolata; likely due to this compound and other novel compounds. | researchgate.net |
The evolution of plant defenses is often met with counter-adaptations from herbivores, leading to a co-evolutionary arms race. elifesciences.org Many insects specializing on plants in the Brassicaceae family have evolved mechanisms to tolerate or even detoxify glucosinolates, the characteristic defense compounds of this family. fao.orgelifesciences.org These specialists can use glucosinolates as cues to identify suitable host plants. researchgate.net
Alliaria petiolata employs a multi-layered defense system. It produces the glucosinolate sinigrin (B192396), which can deter generalist herbivores, but also the novel compound this compound. nih.govfrontiersin.orgresearchgate.net This combination is particularly effective because this compound confers resistance against the very specialist herbivores that are adapted to glucosinolates. nih.govfao.orgebi.ac.uk The presence of a defense like this compound, with a different mode of action, allows the plant to "escape" from these specialized enemies. elifesciences.org For example, pierid butterflies, which are adapted to feed on crucifers, are deterred or killed by this compound, demonstrating its role as a crucial second line of defense beyond the primary glucosinolate system. frontiersin.orgumces.eduunc.edu
Interactions with Plant-Associated Microbial Communities
The influence of a plant on its environment extends belowground, where chemicals released from its roots and decaying tissues can alter soil microbial communities. frontiersin.orgfrontiersin.org This can have secondary, or indirect, effects on competing plants and the entire ecosystem. researchgate.netcdnsciencepub.com
Alliaria petiolata is known to have significant allelopathic effects, which are often mediated through its impact on soil microbes. cdnsciencepub.comnih.gov In particular, its chemical constituents can disrupt the mutualistic relationship between native plants and arbuscular mycorrhizal (AM) fungi. researchgate.net Research has indicated that phytotoxins from A. petiolata, including both glucosinolate-derived compounds and this compound, can alter AM fungi. scispace.com
By suppressing or altering the composition of soil fungal communities, especially beneficial mycorrhizae that many native plants depend on, A. petiolata can gain a competitive advantage. researchgate.net The disruption of these fungal networks can inhibit the growth and establishment of neighboring plants. While much of the research on the allelopathy of A. petiolata has focused on glucosinolate breakdown products, the identification of this compound as another bioactive compound affecting soil fungi highlights the multifaceted nature of its belowground impact. scispace.com Plant diversity can influence soil fungal diversity, and the introduction of a species with potent allelochemicals like this compound can significantly alter these established relationships. nih.gov
Allelopathy is the process by which a plant releases biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other plants. researchgate.netskemman.is This can occur directly, through the release of phytotoxic compounds, or indirectly, by altering the soil environment, such as its microbial community. cdnsciencepub.commdpi.com
For Alliaria petiolata, allelopathy is considered a key mechanism contributing to its invasive success. cdnsciencepub.com While the degradation product of sinigrin, allyl isothiocyanate, is a well-documented allelochemical, the role of this compound is also implicated, particularly through indirect mechanisms. nih.gov As established, this compound can affect soil fungal communities. scispace.com Since many native plant species rely on these fungi for nutrient uptake, the disruption of the soil microbiome constitutes a powerful indirect allelopathic mechanism. researchgate.net By negatively impacting the microbial mutualists of its competitors, a plant releasing this compound can suppress the growth of neighboring flora without direct toxic effects on the plants themselves. This highlights a sophisticated ecological strategy where the compound's influence on a third party (soil fungi) is the means of inhibiting a competitor. cdnsciencepub.comresearchgate.net
| Compound Source | Putative Allelopathic Mechanism | Effect | Reference |
|---|---|---|---|
| Alliaria petiolata (containing this compound and Sinigrin) | Indirect: Alteration of soil microbial communities. | Suppression of arbuscular mycorrhizal (AM) fungi, which are crucial for many native plant species. | researchgate.netscispace.com |
| Alliaria petiolata (containing Sinigrin) | Direct: Release of phytotoxins. | Inhibition of seed germination and growth in competing plant species via compounds like allyl isothiocyanate. | nih.gov |
In Vitro and Non-Human In Vivo Cellular and Molecular Mechanisms of Action
The biological activities of this compound, a γ-hydroxynitrile glucoside found in Alliaria petiolata (garlic mustard), have been a subject of interest, particularly in the context of plant-herbivore interactions and potential antimicrobial properties. Mechanistic investigations in non-human systems have begun to shed light on how this compound exerts its effects at the cellular and molecular levels. This section delves into the current understanding of its modulatory effects on cellular signaling, its antioxidant capabilities, and its antimicrobial and antifungal mechanisms.
Modulatory Effects on Cellular Signaling Pathways
This compound is recognized as a significant plant defense compound, particularly against insect herbivores that are not adapted to it. frontiersin.org Its primary described biological role is as a feeding inhibitor, deterring certain insect larvae from consuming plant tissues. frontiersin.orgresearchgate.net This inhibitory action is fundamentally a result of the modulation of cellular signaling pathways within the herbivore.
The interaction between plants and insect herbivores is a complex interplay of chemical cues and signaling cascades. Plants have evolved sophisticated defense systems that are activated upon herbivore attack, often involving the jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) signaling pathways. mdpi.comfrontiersin.orgnih.gov These pathways lead to the production of defensive secondary metabolites. In response, insects have developed their own counter-mechanisms, and their feeding can trigger specific signaling responses within the plant. researchgate.net
When an insect consumes plant material containing this compound, the compound interacts with the insect's cellular machinery. In non-adapted insects, this interaction likely triggers aversive signaling pathways. For instance, in the specialist insect herbivore Pieris rapae, which is adapted to glucosinolates, this compound has been shown to have different metabolic fates compared to other related compounds, suggesting specific interactions with the insect's metabolic and signaling pathways. researchgate.net The deterrence of feeding in non-specialist insects suggests that this compound may activate signaling pathways associated with toxicity or antinutritive effects, leading to a behavioral response to cease feeding. researchgate.net The precise molecular targets and signaling cascades within the insect that are directly modulated by this compound, however, remain an active area of research.
Research on plant defense signaling has identified transcription factors like MYC2, which plays a role in the jasmonate signaling pathway and is associated with responses to wounding and insect herbivory. frontiersin.orgfrontiersin.org While it is known that herbivory induces these pathways in the plant, the direct impact of ingested this compound on these or other signaling pathways within the herbivore is not yet fully elucidated.
Investigations into Antioxidant Properties (mechanistic focus)
The potential antioxidant properties of this compound are an area of growing interest, though direct mechanistic studies on the pure compound are limited. The antioxidant activity of plant-derived compounds is often attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal cellular metabolism and can cause significant damage to cellular components if left unchecked. frontiersin.orgmdpi.com
The primary mechanisms by which natural antioxidants exert their effects include:
Free Radical Scavenging: This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.netui.ac.idnih.govnih.gov The presence of phenolic and flavonoid structures in many plant extracts is often correlated with their free radical scavenging capacity. researchgate.netresearchgate.net
Induction of Antioxidant Enzymes: Some compounds can upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govoncologycompass.com This enhances the cell's own defense mechanisms against oxidative stress.
Metal Ion Chelation: By binding to transition metal ions like iron and copper, antioxidants can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. researchgate.net
Table 1: General Mechanistic Pathways of Antioxidant Action
| Mechanism | Description | Potential Relevance to this compound |
| Free Radical Scavenging | Direct interaction with and neutralization of reactive oxygen and nitrogen species. | To be determined; would depend on the chemical structure's ability to donate electrons or hydrogen. |
| Induction of Antioxidant Enzymes | Upregulation of endogenous enzymes like SOD, CAT, and GPx. | To be determined; would require investigation into its effects on gene and protein expression. |
| Metal Ion Chelation | Binding of pro-oxidant metal ions to prevent their participation in radical-generating reactions. | To be determined; would depend on the presence of functional groups capable of coordinating with metal ions. |
Exploration of Antimicrobial and Antifungal Activity Mechanisms
The antimicrobial and antifungal properties of extracts from Alliaria petiolata have been noted, though the specific contribution and mechanism of this compound are not yet fully understood. researchgate.net Research on related compounds and extracts provides a framework for hypothesized mechanisms of action.
A common mechanism of antimicrobial action for many plant-derived compounds is the disruption of the microbial cell membrane or cell wall. nih.gov For fungi, the cell wall is a crucial structure for maintaining cell integrity and is a primary target for antifungal agents. nih.govnih.govfrontiersin.orgfrontiersin.org Compounds that interfere with the synthesis of cell wall components like β-glucan or chitin (B13524) can lead to osmotic instability and cell lysis. nih.govfrontiersin.org
Another significant antimicrobial mechanism is the inhibition of essential microbial enzymes. nih.govscialert.netnih.gov For example, allicin (B1665233), a well-studied organosulfur compound from garlic, is known to exert its antimicrobial effects by reacting with thiol groups in various enzymes, thereby inactivating them. nih.gov This can disrupt critical metabolic pathways, such as those involved in energy production or the synthesis of cellular building blocks. nih.gov In some fungi, inhibition of enzymes like glucosamine-6-phosphate synthase, which is involved in the biosynthesis of UDP-N-acetyl-D-glucosamine (a precursor for chitin), can be a potent antifungal strategy. mdpi.com
Studies on allicin have also demonstrated its ability to disrupt the fungal cell membrane by interacting with ergosterol, a key component of fungal membranes, leading to increased permeability and cell death. frontiersin.orgnih.gov Furthermore, some antifungal peptides act by binding to specific receptors on the fungal cell surface, which is a prerequisite for their antifungal activity. frontiersin.org
While extracts of A. petiolata have shown antifungal effects, particularly against mycorrhizal fungi, this has been attributed in some studies to flavonoid fractions rather than specifically to this compound. researchgate.net The potential for this compound to act through one or more of these mechanisms—such as cell wall disruption, enzyme inhibition, or membrane permeabilization—is a subject for future investigation.
Table 2: Potential Antimicrobial and Antifungal Mechanisms of Action
| Mechanism | Description | Potential Relevance to this compound |
| Cell Wall Disruption | Inhibition of the synthesis or integrity of essential cell wall components like chitin and β-glucan. | Plausible, but requires direct experimental evidence with purified this compound. |
| Enzyme Inhibition | Inactivation of key microbial enzymes, for example, through interaction with active sites or essential cofactors. | Possible, especially given its structural relations to other bioactive compounds. Specific enzyme targets are unknown. |
| Membrane Permeabilization | Disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. | A common mechanism for other plant-derived antimicrobials; its applicability to this compound is yet to be confirmed. |
Advanced Analytical Methodologies in Alliarinoside Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone in Alliarinoside research, enabling the separation of this polar compound from the complex chemical matrix of the plant.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the isolation and quantification of this compound. Researchers have developed specific methods to effectively separate it from other phytochemicals, such as flavonoids and glucosinolates, which are also present in Alliaria petiolata. umces.eduumt.edu
Reverse-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. umces.edu The separation is achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile, in water. This gradient elution allows for the separation of compounds based on their polarity, with the highly polar this compound typically eluting early in the run. umces.edu In some studies, butanol fractions of plant extracts are subjected to HPLC analysis for purification. umces.eduumt.edu The effluent from the HPLC column is monitored by detectors, such as a diode array detector, at specific wavelengths (e.g., 218 nm and 254 nm) to identify and quantify the separated compounds. umces.edu
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Luna C18 (250 x 4.6 mm) | umces.edu |
| C18 Bondex 10 (300 x 7.8 mm, Semi-preparative) | umces.edu | |
| Mobile Phase | Water and Acetonitrile | umces.edu |
| Gradient | 0% Acetonitrile at 0 min, 15% at 5 min, 30% at 25 min, 10% at 30 min | umces.edu |
| Flow Rate | 1 ml/min (Analytical), 2 ml/min (Semi-preparative) | umces.edu |
| Detection | Diode Array Detector (218 nm and 254 nm) | umces.edu |
While the intact this compound glycoside is not volatile enough for direct GC-MS analysis, this technique is invaluable for studying its aglycone, (Z)-4-hydroxy-2-butenenitrile. frontiersin.orgnih.gov The aglycone can be analyzed after enzymatic or chemical hydrolysis of the glycoside. To increase volatility for GC analysis, samples are often derivatized, for instance, by converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov
GC-MS analysis has been instrumental in investigations into the biosynthesis of this compound. For example, it was used to search for proposed intermediates in the biosynthetic pathway and to confirm that sinigrin (B192396) is a precursor to the this compound aglucon. frontiersin.orgnih.gov In these experiments, leaf homogenates of A. petiolata were incubated with and without sinigrin, and the resulting volatile compounds were analyzed. GC-MS detected large amounts of the this compound aglucon, (Z)-4-hydroxy-2-butenenitrile, along with smaller quantities of its (E)-isomer, confirming the metabolic link. frontiersin.orgnih.gov Volatile compounds from the plant can also be isolated by hydrodistillation prior to GC-MS analysis to identify a range of degradation products. researchgate.netresearchgate.netsrce.hr
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is extensively used for metabolite profiling of plants containing this compound, allowing for the simultaneous detection and identification of a wide range of compounds. frontiersin.orgresearchgate.netpnas.org
In the context of this compound research, LC-MS is used to analyze plant extracts to confirm the presence and quantity of the compound alongside other metabolites like glucosinolates and flavonoids. frontiersin.orgpnas.org For instance, analyses have been performed using a C8 column, which is slightly more retentive for polar compounds than a C18 column, with glucosides like this compound being detected as their sodium adducts in the mass spectrometer. frontiersin.org This approach provides accurate mass data that aids in the confident identification of the compounds. frontiersin.org LC-MS-based metabolomic studies have been crucial in demonstrating that while A. petiolata produces this compound, there is no evidence of the presence of typical cyanogenic glucosides. frontiersin.orgnih.govebi.ac.ukresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Conformation (excluding basic identification data)
Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.netweebly.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. slideshare.net Beyond simple 1D ¹H and ¹³C NMR spectra, advanced 2D NMR experiments are employed to unambiguously determine the complex structure. researchgate.netresearchgate.net
For this compound, the following 2D NMR techniques were critical for its characterization: researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in piecing together fragments of the molecule by establishing proton-proton connectivities within the butenenitrile and glucose moieties.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, revealing all C-H bonds in the molecule.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for connecting the different structural fragments. For this compound, HMBC was essential to establish the connection between the anomeric proton of the glucose unit and the C4-hydroxyl group of the butenenitrile aglycone, confirming the position of the glycosidic bond.
These comprehensive NMR analyses were fundamental in establishing the structure of this compound as (2Z)-4-(β-D-glucopyranosyloxy)-2-butenenitrile. researchgate.net
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which enables the determination of the elemental formula of a compound. frontiersin.orghilarispublisher.comunivie.ac.at
In this compound research, techniques like Electrospray Ionization Mass Spectrometry (ESIMS) and other HRMS methods have been used. frontiersin.orgresearchgate.net By comparing the highly accurate measured mass with the calculated masses of potential elemental formulas, researchers can confidently confirm the molecular formula of this compound and its fragments. This level of accuracy is essential to distinguish between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com For instance, HRMS was used to determine the accurate masses of this compound and related glucosides, which were detected as sodium adducts during LC-MS analysis. frontiersin.org
Isotopic Labeling and Tracer Studies in Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors within a biosynthetic pathway. mdpi.com This methodology involves introducing a molecule containing an atom with a non-standard isotopic composition (e.g., Carbon-13, Nitrogen-15, or Deuterium) into a biological system. chempep.com By tracking the incorporation of this "label" into downstream metabolites, researchers can definitively map the sequence of biochemical transformations. biorxiv.org Such tracer studies are instrumental in elucidating the complex pathways leading to the formation of natural products like this compound. nih.gov
While direct isotopic labeling studies on this compound are not extensively detailed in the available literature, its biosynthetic pathway has been proposed based on extensive knowledge of related compound classes, namely glucosinolates and cyanogenic glucosides. nih.gov Alliaria petiolata is unique in that it produces both glucosinolates and the γ-hydroxynitrile glucoside, this compound. nih.gov This has led to the hypothesis that the this compound biosynthetic pathway may have evolved from the well-established glucosinolate pathway. nih.gov
The proposed pathway suggests that the amino acid methionine serves as a primary precursor for both this compound and sinigrin (a glucosinolate also found in A. petiolata). researchgate.net Researchers propose that homomethionine and its corresponding oxime are shared early intermediates in both pathways. nih.gov The divergence point is theorized to involve a cytochrome P450 enzyme that metabolizes the oxime, committing it to the this compound pathway instead of the glucosinolate pathway. nih.gov
Tracer studies could be designed to validate this proposed pathway. For example, feeding A. petiolata plants with methionine labeled with stable isotopes (e.g., ¹³C or ¹⁵N) and subsequently analyzing the this compound and sinigrin molecules for the presence of these isotopes would provide strong evidence for their common origin. researchgate.net By analyzing the specific positions of the labels within the final molecules, the precise sequence of bond-forming and bond-breaking events can be determined.
Table 1: Proposed Biosynthetic Pathway of this compound and Potential Isotopic Labeling Strategy
| Proposed Step | Precursor | Intermediate/Product | Enzyme Class (Hypothesized) | Isotopic Labeling Application |
|---|---|---|---|---|
| 1. Chain Elongation | Methionine | Homomethionine | Feed with ¹³C/¹⁵N-labeled Methionine | |
| 2. N-oxidation | Homomethionine | Aldoxime (E-isomer) | Cytochrome P450 (CYP79) | |
| 3. Isomerization | Aldoxime (E-isomer) | Aldoxime (Z-isomer) | Cytochrome P450 (CYP71) | |
| 4. Dehydration/Decarboxylation | Aldoxime (Z-isomer) | γ-hydroxynitrile | Cytochrome P450 | Trace label into the nitrile group |
| 5. Glucosylation | γ-hydroxynitrile | this compound | UDP-glucosyltransferase (UGT) | Trace label into the aglycone moiety |
This experimental approach, tracking the flow of stable isotopes from a primary amino acid precursor through to the final natural product, is a cornerstone of modern biosynthetic research and would be essential for confirming the evolutionary and biochemical origins of this compound. mdpi.combiorxiv.org
Bioassay-Guided Fractionation and Purification Strategies
Bioassay-guided fractionation is a systematic process used to isolate specific bioactive compounds from a complex mixture, such as a plant extract. nih.govresearchgate.net The strategy involves a stepwise separation of the extract using various chromatographic techniques. At each step, the resulting fractions are tested for a specific biological activity (the "bioassay"), and only the active fractions are selected for further separation. nih.gov This iterative process is continued until a pure, active compound is isolated.
In the context of this compound, a notable biological activity is its function as a feeding deterrent against the larvae of certain insects, such as Pieris napi oleracea. nih.gov This antifeedant property can serve as the bioassay to guide the isolation process. The initial plant material is typically processed to create a crude extract, which is then subjected to separation.
The isolation of this compound from Alliaria petiolata involves several key steps. A common initial step is to inactivate endogenous enzymes that could degrade the target compound. This can be achieved by briefly boiling the fresh plant material in water, which also serves as the extraction solvent for water-soluble compounds like glycosides. srce.hrcore.ac.uk The resulting aqueous extract, containing a mixture of glycosides, is then concentrated. srce.hr
This crude glycosidic fraction is then subjected to various chromatographic techniques to separate the components. Column chromatography is often employed for the initial fractionation. The resulting fractions are tested using the feeding deterrence bioassay. Fractions that show significant activity are pooled and subjected to further purification, often using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, which can yield the pure compound. nih.gov The structure of the isolated this compound is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Table 2: Example Workflow for Bioassay-Guided Fractionation of this compound
| Step | Procedure | Fraction(s) Generated | Bioassay | Result |
|---|---|---|---|---|
| 1. Extraction | Hot water extraction of fresh Alliaria petiolata leaves. | Crude aqueous extract | Feeding deterrence assay on P. napi oleracea larvae. | Crude extract shows activity. |
| 2. Initial Fractionation | Column chromatography of crude extract (e.g., using a non-polar resin). | Multiple fractions (F1, F2, F3...) | Feeding deterrence assay on all fractions. | Fraction F2 shows highest activity. |
| 3. Secondary Fractionation | Further column chromatography of Fraction F2 with a different solvent system. | Sub-fractions (F2a, F2b, F2c...) | Feeding deterrence assay on all sub-fractions. | Sub-fraction F2b shows highest activity. |
| 4. Purification | Preparative High-Performance Liquid Chromatography (HPLC) of Sub-fraction F2b. | Pure Compound (this compound) | Feeding deterrence assay on pure compound. | Pure compound shows high activity, confirming it as the active principle. |
| 5. Structure Elucidation | Spectroscopic Analysis (NMR, MS). | - | - | Structure confirmed as (2Z)-4-(β-D-glucopyranosyloxy)-2-butenenitrile. nih.gov |
This methodical approach ensures that the chemical isolation efforts are focused solely on the compound responsible for the biological activity of interest, making it a highly efficient strategy for natural product discovery.
Ecological and Evolutionary Significance of Alliarinoside
Contribution to the Invasive Success of Alliaria petiolata
The invasive nature of Alliaria petiolata in North America is attributed to several factors, including its unique chemical profile. pnas.orgmdpi.com Alliarinoside, along with other compounds like glucosinolates, plays a significant role in the plant's competitive ability. pnas.orgbioone.org This is often discussed in the context of the "novel weapons hypothesis," which posits that invasive species may succeed by producing allelochemicals that are new and potent against the native flora and fauna of the introduced range. pnas.orgbioone.org
Research has demonstrated that this compound can have allelopathic effects, potentially inhibiting the growth of competing plants and impacting soil microbes, including mycorrhizal fungi that are crucial for many native plant species. pnas.orgresearchgate.netbioone.orgslu.se The compound has been found in both the leaves and roots of A. petiolata. pnas.orgwisconsin.edu Studies have shown a correlation between the concentration of this compound in the roots and negative impacts on mycorrhizal fungal communities, which in turn can hinder the growth of native trees. bioone.org
Furthermore, this compound acts as a feeding deterrent to herbivores. nih.govacs.org While some specialist herbivores have adapted to the glucosinolates also present in A. petiolata, this compound provides an additional line of defense, particularly against those that are not adapted to this specific compound. frontiersin.orgnih.govresearchgate.net This broad-spectrum defense contributes to reduced herbivory in its introduced range, allowing the plant to allocate more resources to growth and reproduction. pnas.organnualreviews.org The combination of allelopathic effects and herbivore deterrence provided by this compound and other novel compounds is considered a key factor in the invasive success of garlic mustard. frontiersin.orgnih.gov
Evolutionary Pressures Shaping this compound Biosynthesis and Accumulation
The biosynthesis of this compound is a fascinating example of evolutionary innovation in plant chemical defense. It is biosynthesized from the amino acid methionine, the same precursor used for sinigrin (B192396), a major glucosinolate in A. petiolata. frontiersin.orgnih.gov This co-occurrence of hydroxynitrile glucosides and glucosinolates is rare in the plant kingdom, suggesting a unique evolutionary trajectory for A. petiolata. frontiersin.orgnih.gov
Evidence suggests that the this compound biosynthetic pathway may have evolved from the pre-existing glucosinolate pathway. frontiersin.orgnih.govdntb.gov.ua This represents a case of convergent evolution, where a similar functional trait (a nitrile-containing defensive compound) arises through different biochemical routes. nih.govresearchgate.net The evolution of this "second line of defense" is hypothesized to be a response to escalating evolutionary pressure from herbivores that had adapted to the plant's primary glucosinolate defenses. frontiersin.orgnih.govelifesciences.org
Studies comparing native European and invasive North American populations of A. petiolata have provided insights into the ongoing evolution of its chemical defenses. Some research suggests that in the absence of specialist herbivores in the introduced range, there might be selection for lower levels of certain costly defenses, a concept known as the Evolution of Increased Competitive Ability (EICA) hypothesis. annualreviews.orgnih.gov However, findings regarding this compound have been complex. Some studies have observed higher levels of this compound in North American populations compared to European ones. nih.gov Conversely, other research across a chronosequence of invasion indicates that concentrations of some allelochemicals, potentially including this compound, may decrease over time as the invasive populations become more established and intraspecific competition becomes a more dominant selective force. pnas.org This suggests that the evolutionary pressures on this compound production are dynamic and can vary depending on the local ecological context and the age of the invasion.
This compound's Role in Plant Chemical Ecology and Inter-Organismal Interactions
This compound is a central player in the chemical ecology of A. petiolata, mediating a variety of interactions with other organisms. Its primary role is as a defense compound.
Interactions with Herbivores: this compound has been shown to be a potent feeding deterrent to a range of insect herbivores. nih.govresearchgate.net For example, it strongly inhibits feeding by the native North American butterfly, Pieris napi oleracea. nih.govacs.org The presence of this compound can turn A. petiolata into an "ecological trap" for some native butterflies. These butterflies may be attracted to the plant for oviposition due to the presence of glucosinolates, which are typically a sign of a suitable host plant. However, the larvae are unable to survive on the plant due to the toxicity of this compound. mdpi.com Even for specialist herbivores like Pieris rapae, which are adapted to glucosinolates, the metabolic fate of this compound differs significantly from that of glucosinolates, indicating a distinct physiological challenge. researchgate.netnih.gov
Interactions with Microorganisms: The allelopathic effects of this compound extend to the microbial community in the soil. researchgate.netbioone.org By inhibiting the growth of arbuscular mycorrhizal fungi, which are essential for nutrient uptake in many native plants, A. petiolata can gain a competitive advantage. pnas.orgbioone.org This disruption of the soil microbial community can have cascading effects on the entire ecosystem, altering nutrient cycling and the composition of the plant community. pnas.org
Table of Compound Interactions:
| Interacting Organism | Type of Interaction | Effect of this compound |
| Native Insect Herbivores (e.g., Pieris napi oleracea) | Antagonistic | Feeding deterrence, toxicity, potential ecological trap. mdpi.comnih.govacs.org |
| Specialist Insect Herbivores (e.g., Pieris rapae) | Antagonistic | Contributes to plant defense, though metabolic fate differs from glucosinolates. researchgate.netnih.gov |
| Competing Native Plants | Competitive (Allelopathy) | Inhibition of growth. pnas.orgresearchgate.net |
| Mycorrhizal Fungi | Antagonistic (Allelopathy) | Inhibition of fungal growth and colonization of native plant roots. pnas.orgbioone.orgslu.se |
Future Directions and Emerging Research Avenues for Alliarinoside
Identification of Undiscovered Enzymes and Regulatory Elements in Biosynthesis
The biosynthetic pathway of alliarinoside presents a compelling puzzle that is beginning to be solved. It is now understood that this compound is derived from the amino acid methionine, similar to the glucosinolate sinigrin (B192396), which co-occurs in A. petiolata. frontiersin.orgnih.govrsc.org An early hypothesis suggested that the this compound pathway diverged from the glucosinolate pathway at the oxime intermediate stage. dntb.gov.uanih.gov However, recent studies have overturned this, demonstrating that the aglucon of this compound is actually formed from the metabolic breakdown of sinigrin itself, suggesting a case of convergent evolution. frontiersin.orgnih.govresearchgate.net
Despite this progress, the specific enzymes that catalyze the transformation of sinigrin degradation products into the this compound aglucon, (Z)-4-hydroxy-2-butenenitrile, remain unidentified. frontiersin.org Future research must focus on isolating and characterizing these novel enzymes. It is hypothesized that cytochrome P450s (P450s) and enzymes similar to those involved in the secondary modification of glucosinolates play a crucial role. dntb.gov.uanih.govresearchgate.net
Furthermore, the regulatory architecture governing this pathway is completely unknown. Research into the specialized metabolism of other plants has shown that transcription factors are key upstream regulators that control gene expression. nih.gov Identifying the specific transcription factors and cis-regulatory elements that control the expression of this compound biosynthetic genes is a critical next step. This knowledge will be fundamental to understanding how and why the plant modulates its production.
Table 1: Hypothesized and Confirmed Elements in this compound Biosynthesis
| Component | Status | Proposed Function/Identity | Key Research Question |
|---|---|---|---|
| Precursor | Confirmed | Methionine / Sinigrin | How is sinigrin metabolism channeled towards this compound? |
| Key Intermediate | Proposed | Homomethionine-derived oxime (as shared with sinigrin) | What are the immediate products of sinigrin breakdown leading to this compound? |
| Enzymes | Unconfirmed | Cytochrome P450s, Glucosinolate-modifying enzymes | What are the specific enzymes that convert sinigrin metabolites to the this compound aglucon? |
| Regulatory Elements | Unconfirmed | Transcription Factors (e.g., MYB, WRKY) | Which transcription factors regulate the expression of the pathway genes? |
Comprehensive Elucidation of this compound Degradation and Transformation Pathways
Just as its biosynthesis is complex, the fate of this compound within the plant and upon ingestion by other organisms is poorly understood. Research indicates that sinigrin is hydrolyzed by myrosinase enzymes into several reactive products, including nitriles and epithionitriles. frontiersin.orgnih.gov Structurally, 3-butenenitrile (B123554) and 3,4-epithiobutanenitrile are considered the most likely precursors to be converted into the this compound aglucon. frontiersin.org However, the enzymes driving this conversion are yet to be discovered.
Beyond its formation, the potential for this compound itself to be degraded or transformed into other active compounds is an open question. There is a hypothesis that its aglucon could be metabolized further, potentially forming a furanone (a γ-lactone) through hydrolysis of the nitrile group and subsequent cyclization. nih.gov Such a compound could possess distinct biological activities, such as antifungal or antimicrobial properties, but it has not yet been detected. nih.gov Elucidating these degradation and transformation pathways is essential for a complete picture of this compound’s ecological role. This will involve sophisticated metabolite profiling in plant tissues and in herbivores that consume them, coupled with enzymatic assays to identify the responsible catalysts.
Development of Novel Biotechnological Applications for Plant Defense Enhancement
This compound's unique defensive properties make it a prime candidate for biotechnological applications aimed at protecting crops. nsf.gov It is particularly notable for its effectiveness against specialist herbivores that have evolved tolerance to the more common glucosinolate defenses of brassicaceous plants. nih.govfao.org This suggests that this compound provides a defensive layer that is difficult for even adapted insects to overcome. nih.gov
Future research should focus on harnessing this potential. Metabolic engineering could be used to introduce the this compound biosynthetic pathway into vulnerable crop species within the Brassicaceae family (e.g., canola, cabbage). Since these crops already produce glucosinolates like sinigrin, they possess the necessary precursor, potentially simplifying the engineering process. nih.gov The primary challenge lies in the discovery of the full suite of biosynthetic genes, as outlined in section 8.1. Once identified, these genes could be transferred to crop plants to enhance their resistance to a broader range of insect pests. nih.govmdpi.com Such strategies could lead to more durable pest resistance in crops and reduce reliance on chemical pesticides.
Advanced Structural Biology Studies of this compound-Interacting Proteins
A significant gap in our current knowledge is the molecular mechanism of this compound's toxicity and deterrence in insects. While its negative impact on the survival and feeding of certain butterfly larvae is documented, the specific protein targets with which it interacts are unknown. nih.govresearchgate.net Identifying these target proteins is a critical frontier for research.
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable. These methods can be used to determine the three-dimensional structure of this compound bound to its target protein(s) in susceptible insects. This would provide unprecedented insight into its mode of action, explaining why it is so effective. Such studies could reveal, for example, that this compound inhibits a crucial enzyme or disrupts a key receptor in the insect's digestive or nervous system. Understanding these interactions at a molecular level is a prerequisite for predicting its effects on a wider range of organisms and for the rational design of new, highly specific pest control agents. The general principles of how small molecules bind to and affect protein function are well-established, but applying them to the specific case of this compound is a necessary and promising area of future work. touro.edunih.gov
Exploration of Uncharted Biological Activities in Non-Human Systems
The known biological activity of this compound is currently centered on its role as an anti-herbivore defense, particularly against specialist insects like Pieris butterflies. frontiersin.orgnih.govresearchgate.netresearchgate.net This interaction is so potent that it can turn A. petiolata into an "ecological trap," where butterflies are attracted to lay their eggs, but the larvae cannot survive. nih.govresearchgate.net However, the influence of this compound likely extends far beyond this single interaction.
Emerging research suggests that this compound may have allelopathic properties, affecting organisms in the surrounding soil. wisconsin.edu Studies have found that higher concentrations of this compound in A. petiolata roots correlate with changes in soil fungal communities, including a reduction in the colonization of other plants by arbuscular mycorrhizal fungi. slu.se This indicates a potential role in mediating plant-plant and plant-microbe competition, which could contribute to the invasive success of garlic mustard.
Future studies must broaden the scope of investigation to fully explore these uncharted activities. This includes testing the effects of purified this compound on a diverse range of non-human systems:
Microorganisms: Assessing its antibacterial and antifungal activity against both pathogenic and beneficial microbes.
Other Herbivores: Investigating its effects on generalist insects, mollusks, and other herbivores that may encounter A. petiolata.
Plants: Quantifying its allelopathic impact on the germination and growth of competing native plant species.
This expanded ecological view will provide a more holistic understanding of this compound's role in shaping community structure and ecosystem dynamics.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-4-hydroxy-2-butenenitrile |
| 3,4-epithiobutanenitrile |
| 3-butenenitrile |
| Furanone |
| Glucosinolate |
| Homomethionine |
| Methionine |
Q & A
Q. What are the biosynthetic pathways of alliarinoside in Alliaria petiolata, and how do seasonal variations influence its accumulation?
this compound biosynthesis is linked to glucosinolate metabolism, particularly sinigrin degradation. In vitro studies show sinigrin acts as a precursor, yielding intermediates like 3-butenenitrile and epithionitriles, which undergo hydroxylation and glycosylation to form this compound . Seasonal variations significantly impact accumulation: A. petiolata accumulates this compound predominantly in spring, whereas glucotropaeolin peaks in autumn . Researchers should design field studies with seasonal sampling (spring vs. autumn) and employ LC-MS/MS to quantify metabolite fluctuations.
Q. How does this compound influence soil microbial communities, particularly arbuscular mycorrhizal fungi (AMF)?
this compound exhibits dose-dependent inhibitory effects on AMF colonization. For example, increasing concentrations reduce Quercus rubra root colonization by altering fungal community composition . Experimental designs should include soil amendment studies with purified this compound at varying concentrations (e.g., 0.1–1.0 mM) and Illumina sequencing of fungal rRNA to track community shifts. Control groups must account for glucosinolate co-metabolites to isolate this compound-specific effects.
Advanced Research Questions
Q. What methodological challenges arise when resolving contradictory data on this compound’s allelopathic effects across different plant-microbe systems?
Contradictions often stem from context-dependent interactions, such as soil pH, microbial consortia, or plant genotype. For instance, Ambrosia dumosa exhibits genotype-specific root growth inhibition in response to this compound . To address this:
- Use split-plot experimental designs to test multiple variables (e.g., soil type, microbial inoculants).
- Apply meta-analysis frameworks to compare data across studies, controlling for confounding variables like seasonal metabolite levels .
- Validate findings via in vitro bioassays with synthetic this compound to exclude plant-derived matrix effects.
Q. How can researchers differentiate this compound’s direct phytotoxicity from indirect effects mediated by microbial degradation products?
- Sterile vs. non-sterile soil experiments : Compare plant growth inhibition in sterilized soil (no microbial activity) versus natural soil.
- Metabolite profiling : Use HPLC or GC-MS to track this compound degradation products (e.g., nitriles, thiocyanates) in soil leachates .
- Transcriptomic analysis : Identify plant stress-response genes (e.g., CYP450s, glutathione-S-transferases) upregulated in the presence of this compound or its derivatives .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices, and how can cross-reactivity with structurally similar glucosides be minimized?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for specificity.
- Isotope dilution assays : Use deuterated this compound as an internal standard to correct for matrix effects .
- High-resolution mass spectrometry (HRMS) : Differentiate this compound from co-eluting glucosides (e.g., petiolatamide) via exact mass and fragmentation patterns .
Methodological Best Practices
Q. How should researchers design experiments to investigate the evolutionary significance of this compound in A. petiolata’s invasive success?
- Comparative genomics : Sequence populations from native (Europe) and invasive (North America) ranges to identify selection signatures in biosynthetic genes.
- Common garden experiments : Grow genotypes under controlled conditions to isolate genetic vs. environmental influences on this compound production .
- Ecological niche modeling : Correlate this compound levels with soil microbial diversity and plant competition indices in invaded ecosystems.
Q. What statistical approaches are recommended for analyzing non-linear responses in this compound bioactivity assays?
- Dose-response modeling : Fit data to sigmoidal (e.g., log-logistic) or biphasic curves using tools like R’s
drcpackage. - Multivariate analysis : Apply PCA or redundancy analysis (RDA) to disentangle interactions between this compound, soil parameters, and microbial taxa .
Data Presentation and Reproducibility
Q. What metadata should accompany this compound studies to ensure reproducibility?
- Chemical characterization : Report NMR, HRMS, and chromatographic purity data for synthesized/alliarinoside isolates .
- Ecological context : Document soil pH, organic matter content, and microbial community profiles .
- Raw data deposition : Upload MS/MS spectra, sequencing reads, and growth assay datasets to repositories like NCBI or MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
